
8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a member of the tetrahydroquinoline family, which is known for its diverse biological activities, including anticancer, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate exhibits a range of biochemical and physiological effects. It has been reported to induce DNA damage, activate caspases, and modulate the expression of various genes involved in cancer cell growth and survival. It has also been shown to inhibit the growth of various fungi and bacteria, suggesting that it may act by disrupting their metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate is its potent anticancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate. One area of interest is the development of more efficient synthesis methods that can produce the compound in higher yields and with greater purity. Another area of research is the elucidation of the compound's mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the compound's toxicity and pharmacokinetic properties, which are important considerations for its use in clinical settings. Finally, the development of analogs and derivatives of 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate could lead to the discovery of more potent and selective anticancer agents.
Synthesemethoden
The synthesis of 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate involves the reaction of 8-methyl-1,2,3,4-tetrahydroquinoline with trifluoroacetic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is obtained in good yields. The purity of the product can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, it has been reported to possess antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl) 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-7-4-5-9(18-11(17)12(13,14)15)8-3-2-6-16-10(7)8/h4-5,16H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHHDVPRSZJILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC(=O)C(F)(F)F)CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methyl-1,2,3,4-tetrahydroquinolin-5-yl) 2,2,2-trifluoroacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5801696.png)
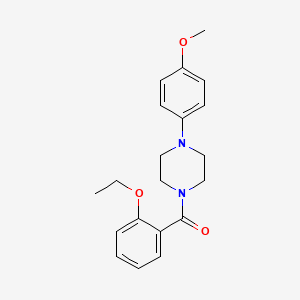
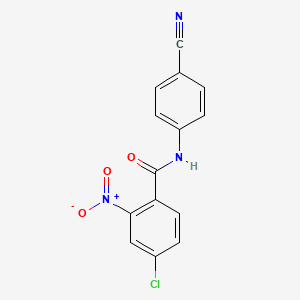
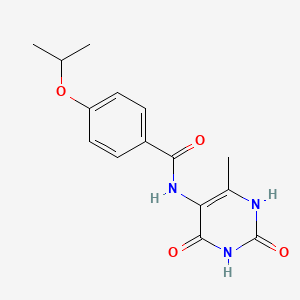
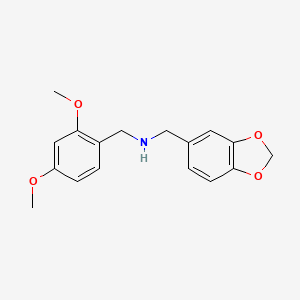
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)
![7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)
![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)
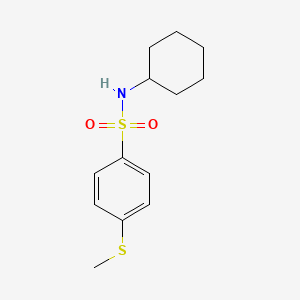

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl propionate](/img/structure/B5801797.png)


![N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5801816.png)